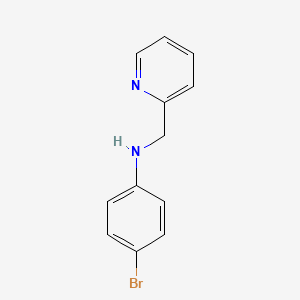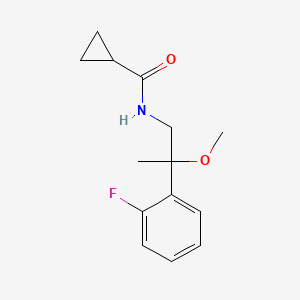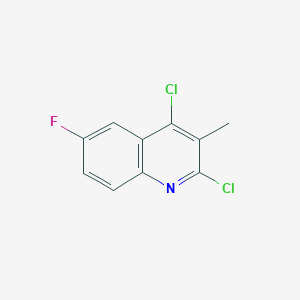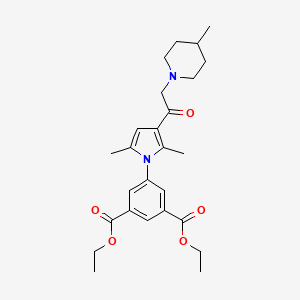
4-bromo-N-(pyridin-2-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-N-(pyridin-2-ylmethyl)aniline” is a chemical compound with the molecular formula C12H11BrN2. Its molecular weight is 263.14 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11BrN2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-8,15H,9H2 .Physical And Chemical Properties Analysis
The boiling point of “4-bromo-N-(pyridin-2-ylmethyl)aniline” is predicted to be 363.2±27.0 °C and its density is predicted to be 1.470±0.06 g/cm3 .Applications De Recherche Scientifique
Coordination Polymers
4-bromo-N-(pyridin-2-ylmethyl)aniline and its derivatives have been explored in the synthesis of coordination polymers, particularly with metals like Hg(II) and Cd(II). These polymers are synthesized using sonochemical methods and characterized through various techniques including X-ray crystallography. They exhibit intriguing supramolecular architectures governed by weak intermolecular interactions, which are crucial in nano-supramolecular assembly (Hajiashrafi, Morsali, & Kubicki, 2015).
Ligand Flexibility in Metal Complexes
This compound is also significant in the study of N,N,4-tris(pyridin-2-ylmethyl)aniline, a related ligand. This ligand has been used to synthesize a variety of metal complexes, demonstrating its flexibility and utility in preparing structures with diverse structural and packing topologies. Such compounds are of interest for their potential applications in materials science (Almesaker et al., 2007).
Corrosion Inhibition
4-bromo-N-(pyridin-2-ylmethyl)aniline analogs have been investigated for their corrosion inhibition properties on metals like mild steel in acidic environments. These studies are crucial for understanding and developing new corrosion inhibitors for industrial applications (Xu et al., 2015).
Molecular Dynamics and Quantum Chemical Calculations
The compound and its derivatives have been subjects in molecular dynamics simulations and quantum chemical calculations to understand their structural and electronic properties. These studies contribute to our understanding of the molecular basis for their observed physical and chemical behaviors (Acosta-Ramírez et al., 2013).
Fluorescent Probes
Research has been conducted on developing fluorescent probes based on N, N-bis(pyridin-2-ylmethyl)aniline derivatives for detecting metal ions like Cu2+ in aqueous solutions. Such probes are crucial for environmental monitoring and analytical chemistry applications (Liu & Zhang, 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-bromo-N-(pyridin-2-ylmethyl)aniline are currently unknown. This compound belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group
Pharmacokinetics
Its predicted properties include a boiling point of 3632±270 °C and a density of 1470±006 g/cm3 . Its pKa is predicted to be 4.77±0.12, which may influence its absorption and distribution in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-N-(pyridin-2-ylmethyl)aniline. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability . The pH of the environment could also affect the compound’s ionization state and subsequently its absorption and distribution in the body.
Propriétés
IUPAC Name |
4-bromo-N-(pyridin-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBGCBOKYDSVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(pyridin-2-ylmethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-((2-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2450601.png)

![2-[1-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]cyclopropyl]acetic acid](/img/structure/B2450604.png)

![N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2450606.png)
![5-(cinnamylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2450607.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2450608.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2450609.png)
![1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2450612.png)


![6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2450621.png)

![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)